6-ethoxy-2-fluoro-3-nitrobenzonitrile
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Overview
Description
6-ethoxy-2-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C9H7FN2O3. It is characterized by the presence of an ethoxy group, a fluoro group, and a nitro group attached to a benzonitrile core. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-fluoro-3-nitrobenzonitrile typically involves the nitration of 6-ethoxy-2-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-ethoxy-2-fluoro-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzonitrile core.
Scientific Research Applications
6-ethoxy-2-fluoro-3-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-fluoro-3-nitrobenzonitrile depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The fluoro group can influence the compound’s lipophilicity and binding affinity to molecular targets, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-2-fluoro-3-aminobenzonitrile
- 6-ethoxy-2-chloro-3-nitrobenzonitrile
- 6-ethoxy-2-fluoro-4-nitrobenzonitrile
Uniqueness
6-ethoxy-2-fluoro-3-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both an electron-withdrawing nitro group and an electron-donating ethoxy group on the aromatic ring creates a unique electronic environment that influences its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2166957-30-6 |
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Molecular Formula |
C9H7FN2O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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